Product packaging for 3,4,7,8-Tetramethyl-1,10-phenanthroline(Cat. No.:CAS No. 1660-93-1)

3,4,7,8-Tetramethyl-1,10-phenanthroline

Cat. No.: B155280
CAS No.: 1660-93-1
M. Wt: 236.31 g/mol
InChI Key: NPAXPTHCUCUHPT-UHFFFAOYSA-N
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Description

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a high-purity, tetramethyl-substituted derivative of 1,10-phenanthroline that serves as a versatile chelating ligand and key synthetic intermediate in cutting-edge research. This compound is particularly valued in catalytic applications; for instance, it functions as an effective ligand for nickel(II)-catalyzed synthesis, such as in the one-pot preparation of sulfones from aryl boronic acids . Its rigid, planar aromatic structure and electron-donating methyl groups make it an excellent building block for synthesizing more complex molecules, including its corresponding N-oxide (TMPO), which is accessible through controlled oxidation and is of significant interest in developing new coordination complexes and oxygen transfer reagents . Presented as a beige to light yellow crystalline powder with a melting point of 277-280°C , it is insoluble in water but readily soluble in various organic solvents like dichloromethane, methanol, and DMF . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed, including the use of personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2 B155280 3,4,7,8-Tetramethyl-1,10-phenanthroline CAS No. 1660-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,7,8-tetramethyl-1,10-phenanthroline
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InChI

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3
Source PubChem
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InChI Key

NPAXPTHCUCUHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16N2
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DSSTOX Substance ID

DTXSID2061856
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
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Molecular Weight

236.31 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
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CAS No.

1660-93-1
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
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Synthetic Methodologies and Derivatization Strategies for 3,4,7,8 Tetramethyl 1,10 Phenanthroline

Established Synthetic Pathways to 3,4,7,8-Tetramethyl-1,10-phenanthroline

The synthesis of the this compound core relies on established heterocyclic chemistry principles, often adapting classical methods to achieve the desired substitution pattern.

General Synthetic Routes (e.g., adapted methods)

The construction of the 1,10-phenanthroline (B135089) skeleton is commonly achieved through reactions like the Skraup or Doebner-von Miller syntheses. google.com These methods generally involve the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds or glycerol (B35011) under acidic conditions. google.com For symmetrically substituted phenanthrolines like the 3,4,7,8-tetramethyl derivative, a one-step synthesis is often employed. This approach typically involves the reaction of a substituted o-phenylenediamine (B120857) with a suitable ketone. google.com Specifically, a method has been described that utilizes 3-methyl-3-butenone as a key reactant, which upon reaction, yields the desired tetramethylated phenanthroline structure. google.com

Specific Reaction Conditions and Reagents

A documented one-step synthesis method provides specific conditions for producing this compound. The process involves the reaction of a phenylenediamine derivative with 3-methyl-3-butenone. google.com The reaction is conducted in a mixed acid medium, and the temperature is controlled to drive the cyclization and aromatization steps that form the rigid, polycyclic phenanthroline system. google.com

Below is a table summarizing the typical reaction conditions for this synthesis.

ParameterCondition
Starting Materials Phenylenediamine derivative, 3-Methyl-3-butenone
Solvent/Acid Concentrated Hydrochloric Acid, Acetic Acid
Temperature 95-100 °C
Reaction Time Approximately 8 hours
Workup Neutralization with ammonia (B1221849) solution, precipitation, and recrystallization

This data is based on a described synthetic method. google.com

Functionalization and Derivatization of the this compound Core

The 1,10-phenanthroline scaffold is a foundational molecule in various chemical fields, including catalysis, materials science, and supramolecular chemistry. nih.gov The inherent reactivity of the phenanthroline core, particularly at the C-H bonds, allows for direct functionalization to tailor its properties for specific applications. nih.govacs.org

Introduction of Substituents at Peripheral Positions

A significant advancement in the functionalization of phenanthrolines is the direct C–H dicarbamoylation, which can be applied to the electron-rich this compound core. acs.orgacs.org This metal- and light-free Minisci-type reaction provides a direct and scalable method for installing amide functionalities at the 2- and 9-positions. acs.orgacs.org The reaction proceeds by treating the phenanthroline substrate with an appropriate oxamic acid and an oxidizing agent like ammonium (B1175870) persulfate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org This method is notable for its operational simplicity and high efficiency, providing excellent yields of the dicarbamoylated product. acs.orgacs.org The introduction of these amide groups is crucial for developing ligands with specific chelating properties. acs.org

The table below outlines the key components for this functionalization reaction.

ComponentRoleExample
Substrate The core molecule to be functionalizedThis compound
Reagent Source of the functional groupOxamic acid
Oxidant Initiates the radical reactionAmmonium persulfate ((NH₄)₂S₂O₈)
Solvent Reaction mediumDimethyl sulfoxide (DMSO)

This data is based on a described C-H functionalization method. acs.org

Modification for Specific Ligand Architectures

The derivatization of the this compound core is primarily driven by the need to create ligands for advanced applications. For instance, the dicarbamoylated derivatives mentioned previously are important for applications in nuclear waste management, where they act as selective ligands for separating actinides. acs.org The compound itself is a widely used ligand and metal-chelating agent in organometallic chemistry and for the synthesis of coordination complexes. guidechem.cominvivochem.commedchemexpress.comfishersci.ca It has been utilized in the synthesis of heteroleptic cationic Iridium(III) complexes, dinuclear Copper(II) complexes, and Zinc(II) thiosulfate (B1220275) complexes. guidechem.comfishersci.casigmaaldrich.com The strategic placement of functional groups on the phenanthroline backbone allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making it a versatile platform for designing polyfunctional arrays. nih.gov

Coordination Chemistry of 3,4,7,8 Tetramethyl 1,10 Phenanthroline Complexes

General Principles of 3,4,7,8-Tetramethyl-1,10-phenanthroline as a Chelating Agent.chemimpex.comsigmaaldrich.com

This compound is an organic compound from the phenanthroline family, recognized for its potent capabilities as a metal-chelating agent. sigmaaldrich.comcymitquimica.comguidechem.com This property allows it to form stable complexes with a variety of metal ions, particularly transition metals, making it a valuable ligand in coordination chemistry and catalysis. chemimpex.comcymitquimica.com The structure and stability of these complexes make them subjects of interest in fields ranging from analytical chemistry to materials science. cymitquimica.com

Like its parent compound, 1,10-phenanthroline (B135089), this compound functions as a bidentate N-donor ligand. wikipedia.org This means it binds to a central metal atom at two points. wikipedia.org The coordination occurs through the two nitrogen atoms located at the 1 and 10 positions of the rigid, planar heterocyclic ring system. wikipedia.org This chelation results in the formation of a stable five-membered ring with the metal ion, a common feature of transition metal complexes with 1,10-phenanthroline and its derivatives. wikipedia.org

The presence of four methyl groups at the 3, 4, 7, and 8 positions significantly influences the coordination behavior of the phenanthroline core. cymitquimica.com These substituents enhance the ligand's solubility in organic solvents and increase its lipophilicity. cymitquimica.comnih.gov This increased lipophilicity is also conferred to the resulting metal complexes. nih.gov

Formation and Characterization of Metal Complexes with this compound

This compound readily forms complexes with various metal ions. cymitquimica.com These complexes are synthesized and characterized to study their unique structural, electronic, and reactive properties. Among the most studied are its complexes with copper.

The ligand forms distinct complexes with both copper(I) and copper(II) ions, leading to different coordination geometries and chemical properties.

In one area of research, this compound (referred to as tmp) was utilized as a terminal ligand in the synthesis of novel dinuclear copper(II) complexes. sigmaaldrich.comnih.gov In these structures, the natural photosensitizer Hypocrellin B acts as a bridging ligand between two copper(II) centers, with each copper ion also being coordinated to a diimine ligand like tmp. sigmaaldrich.comnih.gov The resulting complex is one of five new dinuclear Cu(II)-Hypocrellin B compounds designed to have improved water solubility and enhanced absorptivity in the 600-900 nm phototherapeutic window compared to the parent Hypocrellin B molecule. sigmaaldrich.comnih.gov

A notable feature of this compound (tmphen) is its ability to form mononuclear copper(I) complexes with a highly dissymmetric coordination geometry. rsc.orgrsc.orgpsu.edu When tmphen reacts with copper(I) thiolates, such as 2,4,6-trimethyl-thiophenolatocopper(I) (Cu(SMes)) or 2,6-diphenyl-thiophenolatocopper(I) (Cu(SDpp)), it results in a "2 + 1" coordination arrangement. rsc.orgpsu.edu

Despite the formal symmetry of the tmphen ligand, the two copper-nitrogen bonds in the resulting complexes are significantly different in length. rsc.orgrsc.org This asymmetry is also reflected in the bond angles around the copper(I) center. rsc.org For instance, the N(1)–Cu–S angle is unusually obtuse, exceeding 159°. rsc.org This significant distortion is attributed to the strong sigma (σ) and pi (π) donor effects of the thiolate (SR) groups. rsc.orgpsu.edu This behavior demonstrates that Cu(I) fragments can bind in a highly dissymmetrical fashion to symmetrical diimine chelate ligands. rsc.orgrsc.org

The structural parameters for two such complexes, (tmphen)Cu(SMes) and (tmphen)Cu(SDpp), highlight this dissymmetry. rsc.org

Interactive Data Table: Structural Parameters of (tmphen)Cu(SR) Complexes

ComplexParameterValue
(tmphen)Cu(SMes)Cu–N(1) bond length2.011(4) Å
Cu–N(2) bond length2.295(4) Å
N(1)–Cu–S angle159.23(12) °
(tmphen)Cu(SDpp)Cu–N(1) bond length1.972(4) Å
Cu–N(2) bond length2.172(4) Å
N(1)–Cu–S angle164.37(12) °

Copper(I) and Copper(II) Complexes

Copper(II)-L-Dipeptide-3,4,7,8-tetramethyl-1,10-phenanthroline Complexes

A series of ternary copper(II) complexes incorporating both this compound and various L-dipeptides have been synthesized and characterized. These complexes, with the general formula [Cu(L-dipeptide)(tmp)], have garnered interest due to their potential as anticancer agents. acs.orgnih.gov

The synthesis of these complexes typically involves the reaction of a copper(II) salt with the respective L-dipeptide and tmp in an aqueous or mixed aqueous-organic solvent system. Solid-state characterization, including X-ray crystallography, has been performed for some of these complexes, such as [Cu(Gly-Gly)(tmp)]·3.5H₂O. nih.gov In solution, the dominant species are the ternary complexes themselves. nih.gov The coordination geometry around the copper(II) center in these types of dipeptide complexes is often pentacoordinate. nih.gov

Studies on the interaction of these complexes with DNA suggest that they bind in the major groove of the DNA helix. nih.gov This interaction is a crucial aspect of their potential cytotoxic activity. Compared to analogous complexes with unsubstituted phenanthroline, the [Cu(L-dipeptide)(tmp)] complexes have shown higher cytotoxicity. acs.orgnih.gov This enhancement is attributed to the increased lipophilicity conferred by the tetramethyl-phenanthroline ligand. nih.gov

Table 1: Characterization Data for a Representative Copper(II)-L-Dipeptide-tmp Complex

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
[Cu(Gly-Gly)(tmp)]·3.5H₂O Monoclinic P2₁/n 17.4883(4) 9.86860(10) 26.3747(6) 90 97.7021(8) 90

Data sourced from a study on the synthesis and characterization of these complexes. nih.gov

Photophysical Properties of Cu(NN)₂⁺ Systems

The photophysical properties of copper(I) complexes with diimine ligands, such as this compound, are of significant interest for applications in areas like light-emitting devices and photocatalysis. The steric and electronic properties of the ligands play a crucial role in determining the structure and, consequently, the photophysical behavior of the resulting Cu(I) complexes.

For bis(phenanthroline)copper(I) systems, a key structural feature influencing their photophysical properties is the "flattening distortion" of the coordination geometry in the excited state. nih.govacs.org In the ground state, these complexes typically adopt a pseudo-tetrahedral geometry. However, upon photoexcitation, the molecule can relax to a more planar geometry. The extent of this distortion is influenced by the steric bulk of the substituents on the phenanthroline ligand.

In the case of [Cu(tmp)₂]⁺, where the methyl groups are not in the sterically demanding 2 and 9 positions, the complex exhibits interesting photophysical behavior. A study of [Cu(tmp)₂]BPh₄ in the solid state revealed a weak photoluminescence with a lifetime of 15 ns. nih.gov This was a notable finding as it represented the first instance of emission from a bis(phenanthroline)copper(I) complex that lacks bulky substituents at the 2 and/or 9 positions. nih.gov The reflectance spectrum of this complex shows an absorption band around 460 nm, which is characteristic of complexes with approximately perpendicular phenanthroline ligands. nih.gov In contrast, complexes that undergo a significant flattening distortion exhibit a red-shifted absorption. nih.gov

Table 2: Photophysical Data for [Cu(tmp)₂]BPh₄ in the Solid State

Property Value
Emission Lifetime (τ) 15 ns
Absorption Band (Reflectance) ~460 nm

Data from a study on the structural and photophysical properties of Cu(NN)₂⁺ systems. nih.gov

Iron Complexes: Electron Transfer Dynamics of Tris(this compound)iron(II) and -(III) Ions

The electron self-exchange rate between the +2 and +3 oxidation states of the tris(this compound)iron complex, [Fe(tmp)₃]²⁺/³⁺, has been investigated using nuclear magnetic resonance (NMR) spectroscopy. acs.org This fundamental process is a key parameter in understanding the kinetics of outer-sphere electron transfer reactions.

The study of the electron transfer kinetics of these iron complexes provides insights into how the ligand structure affects the reorganization energy associated with the redox change. The methyl groups on the phenanthroline ligand can influence the solvation sphere of the complex and the Fe-N bond lengths, which in turn affect the rate of electron transfer.

Electrochemical studies, such as cyclic voltammetry, have been used to determine the formal reduction potential (E°') of the [Fe(tmp)₃]³⁺/²⁺ couple. This value is essential for understanding the thermodynamic driving force for electron transfer reactions involving this complex. The electrochemical data for tris(this compound)iron(II) perchlorate (B79767) shows the Fe(II)/Fe(III) redox couple in acetonitrile (B52724). researchgate.net

Table 3: Electrochemical Data for [Fe(tmp)₃]²⁺/³⁺

Solvent Supporting Electrolyte E°' (V vs. Fc⁺/Fc)
Acetonitrile [NBu₄][PF₆] +0.84

Data from electrochemical studies of Fe(II) polypyridine complexes. researchgate.net

Iridium(III) Complexes: Heteroleptic Cationic Systems

Heteroleptic cationic iridium(III) complexes containing this compound as one of the ligands have been synthesized and their photophysical properties investigated. These complexes are of interest for their potential applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy, owing to their strong luminescence and long-lived excited states.

The general structure of these complexes is [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and N^N is a diimine ligand like tmp. The combination of different ligands allows for the fine-tuning of the electronic and photophysical properties of the complex.

The electronic absorption spectra of these iridium(III) complexes typically feature intense ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions in the visible region. rsc.org These complexes are often phosphorescent at room temperature, with emission colors that can be tuned by modifying the ligands. The introduction of electron-donating or withdrawing groups on the ligands, or extending the π-conjugation, can significantly alter the absorption and emission properties. rsc.org

Table 4: Photophysical Properties of a Representative Heteroleptic Iridium(III) Complex with a Phenanthroline Derivative

Complex Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φ) Excited State Lifetime (τ)
[Ir(piq)₂(phen-F)]⁺ ~380-520 590 High ~μs

(Note: Data for a representative complex with a fluorenyl-substituted phenanthroline ligand is shown to illustrate typical properties of this class of compounds.) rsc.org

Osmium Complexes: Synthesis and Stability of Os(II/III) Species

The synthesis and stability of osmium(II) and osmium(III) complexes with this compound have been reported. A stable [Os(tmp)₃]³⁺ complex can be prepared in a neutral aqueous solution by oxidizing the corresponding [Os(tmp)₃]²⁺ complex with an oxidizing agent like lead(IV) oxide. researchgate.netrsc.org

The stability of the Os(III) state in [Os(tmp)₃]³⁺ has been compared to its ruthenium analogue, [Ru(tmp)₃]³⁺, in the same neutral pH environment. researchgate.netrsc.org The osmium(III) complex exhibits greater stability, which is a significant property for its potential use as an oxidizing agent in various applications, including analytical chemistry. researchgate.netrsc.org

The absorption spectra of both the Os(II) and Os(III) complexes have been characterized, providing a means to monitor the redox state of the complex. The photophysical and electrochemical properties of these osmium complexes have been investigated to assess their suitability for use in systems such as photoluminescence-following electron-transfer (PFET) for the detection of analytes. researchgate.netrsc.org

Table 5: Comparison of Stability for Os(III) and Ru(III) Complexes with tmp

Complex Stability in Neutral Aqueous Solution
[Os(tmp)₃]³⁺ High
[Ru(tmp)₃]³⁺ Lower than the Os(III) analogue

Information based on a comparative study of Os(III) and Ru(III) complexes. researchgate.netrsc.org

Ruthenium(II) and Ruthenium(III) Complexes

Tris(this compound)ruthenium(II), [Ru(tmp)₃]²⁺, is a well-studied complex with interesting photophysical and photochemical properties. The presence of the methyl groups on the phenanthroline ligands imparts specific steric and electronic characteristics to the complex, influencing its interactions with other molecules and its excited-state behavior.

One notable application of [Ru(tmp)₃]²⁺ is as a chiral probe for DNA structure. The lambda-enantiomer, λ-[Ru(tmp)₃]²⁺, has been shown to bind cooperatively to A-form DNA helices, with little to no binding to B-form DNA. nih.gov This conformation-specific binding can be coupled with the complex's ability to photosensitize the production of singlet oxygen, leading to photoinduced DNA cleavage at the binding sites upon irradiation with visible light. nih.gov

The photophysical properties of [Ru(tmp)₃]²⁺ are characteristic of ruthenium(II) polypyridyl complexes, with a metal-to-ligand charge transfer (MLCT) absorption band in the visible region and luminescence from the triplet MLCT (³MLCT) excited state. The excited-state lifetime of [Ru(tmp)₃]²⁺ is sensitive to the presence of quenchers, such as molecular oxygen. researchgate.net The electrochemical properties of the Ru(II)/Ru(III) couple have also been characterized, providing information on the redox potential of the complex. researchgate.net

Table 6: Selected Properties of [Ru(tmp)₃]²⁺

Property Observation
DNA Binding Specificity (λ-enantiomer) Binds cooperatively to A-form DNA
Photoinduced Activity Cleaves DNA upon irradiation via singlet oxygen sensitization
Excited State Quenching Quenched by molecular oxygen
Ru(II)/Ru(III) Redox Potential (vs. FcH) ~1.0 V in acetonitrile

Data compiled from studies on the DNA binding and electrochemical properties of the complex. nih.govresearchgate.net

Redox Chemistry of Ru(II/III) Couples

The redox chemistry of ruthenium complexes containing the this compound ligand is a key area of study. The electron-donating methyl groups on the phenanthroline ring influence the electron density at the ruthenium center, thereby affecting the potential of the Ru(II)/Ru(III) redox couple.

In electrochemical studies of tris(this compound)ruthenium bis(tetrafluoroborate) in acetonitrile, the complex exhibits a reversible one-electron oxidation corresponding to the Ru(II) to Ru(III) transition. researchgate.net The potential for this redox couple provides insight into the electronic effects of the methylated ligand compared to unsubstituted phenanthroline complexes. researchgate.net

Electrochemical Data for a Ruthenium(II/III) Complex
ComplexSolventPotential (V vs. FcH)Scan Rates (mV/s)
Tris(this compound)ruthenium bis(tetrafluoroborate)Acetonitrile~0.8 - 0.950, 100, 200, 500
Photophysical Properties and Excited State Lifetimes

Ruthenium(II) polypyridyl complexes are well-known for their rich photophysical properties, characterized by metal-to-ligand charge transfer (MLCT) transitions. nih.gov These complexes typically absorb light in the visible spectrum, leading to the formation of an excited state that can decay via luminescence. researchgate.net The lifetime of this excited state is a critical parameter for applications in areas like sensing and photocatalysis.

The photophysical characteristics of Ru(II) complexes with phenanthroline derivatives are highly sensitive to the nature of the substituents on the ligand. researchgate.net For instance, the lifetimes of the excited ³MLCT state can be significantly affected by these substitutions. researchgate.net While specific lifetime data for the this compound complex is a subject of detailed research, the general behavior involves intense triplet metal-to-ligand (³MLCT) emission.

Ionic Ru(II)-Fe(II) Complexes

The creation of heterobimetallic complexes, such as those containing both ruthenium and iron, is a significant area of inorganic chemistry. However, specific research on ionic Ru(II)-Fe(II) complexes that incorporate the this compound ligand is not widely documented in available literature. The study of Fe(II) complexes with related phenanthroline ligands shows that excitation into the MLCT bands can lead to the population of a high-spin state of iron(II), with decay lifetimes in the nanosecond range. unige.ch In these Fe(II) systems, the relaxation from the initially excited ¹MLCT state to the high-spin state via the ³MLCT state is an extremely rapid process. unige.ch

Zinc(II) Complexes: Tetraaqua(this compound-kappa2N,N′)zinc(II) Thiosulfate (B1220275) Complex

This compound readily forms complexes with zinc(II) ions. A well-characterized example is the tetraaqua(this compound-kappa2N,N′)zinc(II) thiosulfate complex. chemicalbook.comsigmaaldrich.com In this compound, the zinc atom is in a monomeric octahedral coordination environment. It is bonded to the two nitrogen atoms of the bidentate this compound ligand and four oxygen atoms from water molecules.

Lanthanide Complexes (e.g., Cerium, Uranium)

While this compound is a potent chelating agent for a wide range of metals, detailed studies on its specific coordination complexes with the lanthanides cerium and uranium are not extensively reported in the surveyed scientific literature. The general coordination chemistry of 1,10-phenanthroline and its derivatives with lanthanide ions is an established field, but specific structural and property data for Ce and U complexes with this particular tetramethylated ligand remain a specialized research topic.

Palladium(II) Complexes

Palladium(II) ions, with their d⁸ electron configuration, typically form square planar complexes. The coordination with 1,10-phenanthroline ligands is well-established. While specific research focusing solely on the 3,4,7,8-tetramethyl derivative is limited in the provided sources, the general behavior involves the phenanthroline acting as a bidentate ligand, occupying two of the four coordination sites around the palladium(II) center. The remaining sites are typically occupied by other ligands, such as halides or solvent molecules. The synthesis of such complexes often involves the reaction of a palladium(II) salt with the phenanthroline ligand in a suitable solvent.

Platinum(II) Complexes and Spectroscopic Effects

The coordination of this compound to platinum(II) has been shown to produce distinct spectroscopic effects, particularly when studying the electronic structure of the complex upon reduction. In dimesitylplatinum(II) complexes, the nature of the phenanthroline ligand influences the orbital occupation of an added electron.

Electron Paramagnetic Resonance (EPR) studies reveal that the anion radical of this compound has a ²A₂ ground state. This is in contrast to the anion radical of unsubstituted 1,10-phenanthroline, which has a ²B₁ ground state. This difference in ground state leads to a small spin population at the coordinating nitrogen atoms in the tetramethyl derivative. This subtle electronic difference causes distinct and observable spectroscopic effects in the corresponding platinum(II) complexes.

Structural Analysis of this compound Metal Complexes

X-ray Diffraction Studies of Complex Structures

X-ray crystallography has been instrumental in revealing the three-dimensional structures of various metal complexes with this compound. These studies show how the ligand coordinates to different metal centers, leading to diverse structural motifs.

For instance, the structures of two related complexes, bis(this compound-κ²N,N′)(peroxodisulfato-κ²O,O′)zinc, [Zn(S₂O₈)(C₁₆H₁₆N₂)₂], and bis(this compound-κ²N,N′)(peroxodisulfato-κ²O,O′)cadmium, [Cd(S₂O₈)(C₁₆H₁₆N₂)₂], have been determined. nih.govresearchgate.net Both complexes feature a metal center coordinated by two TMPhen ligands and one peroxodisulfate anion, resulting in an MN₄O₂ coordination polyhedron where all three ligands act as chelating agents. nih.govresearchgate.net The zinc complex, [Zn(S₂O₈)(TMPhen)₂], crystallizes in the P space group, while the cadmium analogue, [Cd(S₂O₈)(TMPhen)₂], crystallizes in the Pbcn space group. researchgate.net Despite the same topological coordination, there are subtle but significant differences in their intramolecular interactions. nih.gov

The coordination chemistry of TMPhen with copper has also been explored. The crystalline structure of a copper(II)-dipeptide complex, [Cu(Gly-Gly)(tmp)]·3.5H₂O, and a dinuclear copper complex, [Cu₂Cl₄(tmp)₂], have been successfully determined, providing further examples of the ligand's coordination behavior. nih.gov

Furthermore, TMPhen has been used to synthesize polymeric coordination compounds. Two new lead(II) complexes, [Pb(tmph)(μ-SCN)₂]n and [Pb(tmph)(μ-NO₃)₂]n, have been synthesized and characterized. researchgate.net These compounds form one-dimensional polymeric chains, demonstrating the ability of the TMPhen ligand to participate in the formation of extended supramolecular structures. researchgate.net

Complex FormulaMetal CenterCrystal SystemSpace GroupCoordination Geometry
[Zn(S₂O₈)(C₁₆H₁₆N₂)₂]Zinc(II)TriclinicP-1Distorted Octahedral (N₄O₂)
[Cd(S₂O₈)(C₁₆H₁₆N₂)₂]Cadmium(II)OrthorhombicPbcnDistorted Octahedral (N₄O₂)
[Cu(Gly-Gly)(C₁₆H₁₆N₂)]·3.5H₂OCopper(II)Data Not AvailableData Not AvailableData Not Available
[Cu₂Cl₄(C₁₆H₁₆N₂)₂]Copper(II)Data Not AvailableData Not AvailableData Not Available
[Pb(C₁₆H₁₆N₂)(μ-SCN)₂]nLead(II)Data Not AvailableData Not AvailablePolymeric
[Pb(C₁₆H₁₆N₂)(μ-NO₃)₂]nLead(II)Data Not AvailableData Not AvailablePolymeric

Spectroscopic and Electrochemical Investigations of 3,4,7,8 Tetramethyl 1,10 Phenanthroline and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) and its coordination complexes.

In the FT-IR spectrum of the free tmphen ligand, characteristic stretching vibrations for the phenanthroline moiety are observed. The bands corresponding to −C=N− and −C=C− stretching vibrations are key indicators of the heterocyclic ring system. Upon coordination to a metal center, such as ruthenium(II), these vibrational frequencies exhibit shifts, confirming the involvement of the nitrogen atoms in bonding. For instance, in a tris(this compound)ruthenium(II) complex, a slight shift in the stretching vibrations of both C=C and C=N is observed, which is consistent with the coordination of the Ru²⁺ ion via the nitrogen atoms of the ligand. A new weak band also appears in the lower frequency region (e.g., 452-531 cm⁻¹ for similar Ru(II) phenanthroline complexes), which is assigned to the Ru-N stretching vibration, further confirming the coordination.

Resonance Raman spectroelectrochemistry, in conjunction with IR spectroscopy and DFT calculations, has been utilized to study reduced rhenium(I) complexes containing the tmphen ligand, such as [Re(CO)₃(4-Mepy)(tmphen)]⁺. These studies help in identifying the nature of the singly occupied molecular orbital (SOMO) in the reduced species. The vibrational data for these complexes are consistent with the population of a b₁ symmetry molecular orbital on the phenanthroline moiety.

Table 1: Selected FT-IR Spectral Data for a Ruthenium(II) Phenanthroline Complex System

Compound/Vibrational Modeν(C=C) (cm⁻¹)ν(C=N) (cm⁻¹)ν(Ru-N) (cm⁻¹)
Phenanthroline Ligand 1647, 16151586-
[Ru(Phen)₃]Cl₂ 1629, 15841572531

Note: Data for the parent phenanthroline and its Ru(II) complex are provided for comparative illustration of the shifts upon coordination. Similar shifts are observed for tmphen.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁵N CP/MAS NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for characterizing this compound and its complexes, confirming the molecular structure through the chemical shifts and coupling patterns of the protons.

For the free tmphen ligand, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons on the phenanthroline core and the aliphatic protons of the four methyl groups. The symmetry of the molecule influences the number and multiplicity of the observed signals.

Upon complexation, significant changes in the ¹H NMR spectrum are observed. For example, in the spectrum of [Ru(tmphen)₃]Cl₂, the signals for the ligand protons are shifted, typically downfield, due to the coordination to the metal center. A study of a related complex, [Ru(TMPhen)₃]Cl₂ (where TMPhen is 3,4,7,8-tetraethyl-1,10-phenanthroline), showed distinct singlet signals for the methyl protons of the ethyl groups and signals for the aromatic protons, confirming the coordination environment. Specifically for a [Ru(tmphen)₃]Cl₂ complex, one study reported three singlet signals: two ascribed to the CH₃ protons at the C4(C7) and C3(C8) positions, and a third for the H2 and H9 protons. A doublet signal was also observed for the H5 and H6 protons. thermofisher.com

Specific research data on ¹⁵N Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR for this compound was not available in the surveyed literature. This technique would be useful for directly probing the nitrogen environments and their changes upon coordination.

Table 2: Representative ¹H NMR Data for a Ruthenium-tmphen Complex

ComplexProton AssignmentChemical Shift (δ, ppm)Multiplicity
[Ru(tmphen)₃]Cl₂ CH₃ at C4(C7)3.75Singlet
CH₃ at C3(C8)2.83Singlet
H2, H98.48Singlet
H5, H67.73Doublet

Source: Data derived from a study on [Ru(TMPhen)₃]Cl₂ where TMPhen represents a tetra-substituted phenanthroline ligand. thermofisher.com

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Studies of Radical Anions

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopies are powerful techniques for studying paramagnetic species, such as the radical anion of this compound (tmphen•⁻).

Research has shown a significant finding regarding the electronic ground state of the tmphen radical anion. invivochem.com Unlike the radical anions of unsubstituted 1,10-phenanthroline (B135089) (phen•⁻) or its 4,7-dimethyl derivative, which possess a ²B₁ ground state, the radical anion of the 3,4,7,8-tetramethyl derivative has a ²A₂ ground state. invivochem.com This difference in the singly occupied molecular orbital (SOMO) is a direct consequence of the electronic effects of the four methyl substituents.

Electronic Absorption and Luminescence Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by intense absorption bands arising from π → π* transitions within the aromatic phenanthroline system. While specific absorption maxima (λ_max) and molar absorptivity (ε) values for the free tmphen ligand are not detailed in the readily available literature, the spectrum is expected to be similar to that of the parent 1,10-phenanthroline, which shows strong absorptions in the UV region. The methyl substituents on the tmphen ring are likely to cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted phenanthroline.

The coordination of this compound to metal ions leads to the formation of complexes with interesting and often useful absorption and emission properties. These properties are largely dictated by the nature of the metal ion and the resulting electronic transitions.

In complexes with transition metals like ruthenium(II), new absorption bands appear in the visible region. These bands are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π*-orbital. These MLCT transitions are responsible for the strong colors of many of these complexes and are the basis for their rich photophysical and photochemical behavior. Ruthenium(II) polypyridyl complexes, including those with tmphen, often exhibit intense luminescence originating from a triplet MLCT (³MLCT) excited state.

Complexes with lanthanide ions, such as samarium(III) and europium(III), also exhibit characteristic luminescence. guidechem.com In these systems, the tmphen ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits light through its characteristic f-f transitions. For example, Sm(III) complexes with tmphen as an ancillary ligand show strong luminescence, with the most intense emission peak corresponding to the ⁴G₅/₂ → ⁶H₉/₂ transition. guidechem.com The inclusion of the tmphen ligand can enhance the emission intensity compared to complexes without it. guidechem.com

Table 3: Luminescence Properties of a Samarium(III) Complex with a Phenanthroline Ligand

Complex SystemExcitation Wavelength (nm)Major Emission Peak (nm)Assigned Transition
Sm(III) with tmphen UV region643⁴G₅/₂ → ⁶H₉/₂

Note: This table illustrates the typical luminescence behavior of lanthanide complexes incorporating the tmphen ligand. guidechem.com

The excited states of metal complexes containing this compound have finite lifetimes, which are a critical parameter in determining their application in areas like sensing, photocatalysis, and light-emitting devices.

The photoluminescence lifetimes of these complexes can vary significantly depending on the metal center, the solvent, and the temperature. For instance, studies on related platinum(II) phenanthroline complexes show that luminescence lifetimes and quantum yields can increase dramatically when moving from a solution at room temperature (298 K) to a glassy frozen matrix at 77 K. This is due to the reduction of non-radiative decay pathways, such as vibrational relaxation and solvent-induced quenching, at low temperatures.

Electrochemical Characterization (Cyclic Voltammetry)

The electrochemical properties of this compound and its coordination compounds have been investigated using cyclic voltammetry to understand their redox behavior. This technique provides valuable insights into the electron transfer processes of these molecules.

Detailed research has been conducted on the metal complexes of this compound, particularly with iron(II) and ruthenium(II). The cyclic voltammogram of tris(this compound)iron(II) perchlorate (B79767), denoted as Fe(3,4,7,8-Me₄-phen)₃₂, was recorded in acetonitrile (B52724) (CH₃CN) with [NBu₄][PF₆] as the supporting electrolyte. researchgate.net The voltammogram revealed distinct oxidation and reduction peaks, indicating reversible or quasi-reversible redox processes. For the iron(II) complex, two oxidation peaks were observed at 1.07 V and 1.59 V, with their corresponding reduction peaks at 1.25 V and 0.68 V. researchgate.net

Similarly, the electrochemical behavior of tris(this compound)ruthenium bis(tetrafluoroborate) was examined. researchgate.net Cyclic voltammetry studies of this ruthenium(II) complex were performed at various scan rates, from 0.05 V/s to 5 V/s, to investigate the kinetics of the electron transfer process. researchgate.net These investigations are crucial for applications in areas such as electrochemical sensors and photocatalysis, where the electron transfer properties of the complex are of primary importance. chemimpex.commedchemexpress.com The methyl groups on the phenanthroline ring influence the electronic properties of the metal center, which is reflected in the measured redox potentials.

The versatility of this compound as a ligand is further demonstrated by its use in the synthesis of various other metal complexes, including those with copper(II) and iridium(III). sigmaaldrich.comnih.gov While detailed cyclic voltammetry data for these specific complexes are not extensively reported in the provided context, their synthesis implies a keen interest in their redox properties for applications in catalysis and materials science. The study of such complexes often involves electrochemical characterization to correlate their structure with their electronic behavior.

The electrochemical data for the iron(II) complex is summarized in the table below.

CompoundSolventSupporting ElectrolyteOxidation Peaks (V)Reduction Peaks (V)
Fe(3,4,7,8-Me₄-phen)₃₂ researchgate.netCH₃CN[NBu₄][PF₆]1.07, 1.591.25, 0.68

Theoretical and Computational Studies on 3,4,7,8 Tetramethyl 1,10 Phenanthroline Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energy of molecular systems. mdpi.comirjweb.com DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying relatively large systems, including metal complexes of 3,4,7,8-tetramethyl-1,10-phenanthroline. researchgate.net These calculations provide a detailed picture of the molecule's orbitals and energy landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. wuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. researchgate.net

In a study of a lead(II) coordination polymer featuring this compound, DFT calculations at the BLYP/6–311++g(d,p) level of theory revealed a unique electronic structure. researchgate.net The analysis yielded a narrow HOMO-LUMO gap, indicating significant potential for charge transfer and high reactivity. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties for a [Pb(tmph)(μ-SCN)2]n Complex

Parameter Value Significance
HOMO-LUMO Gap (ΔE) 1.55 eV Indicates high reactivity and charge-transfer potential. researchgate.net
Chemical Hardness (η) 1.702 eV A low value suggests the molecule is "soft" and more reactive. researchgate.net

| Electrophilicity (ω) | 3.637 eV | A high value indicates a strong tendency to act as an electrophile. researchgate.net |

This data is derived from theoretical calculations on a coordination complex containing the title compound.

Theoretical calculations are widely used to predict the stability of molecular systems, such as the interaction of this compound with biological macromolecules like DNA. nih.gov By calculating the interaction energy (ΔEint), researchers can quantify the strength of the association between the molecule and its binding partner. nih.gov

For the intercalation of this compound between guanine-cytosine base pairs of DNA, calculations have been performed to determine the stability of the resulting complex. nih.gov An Energy Decomposition Analysis (EDA) can further dissect the interaction energy into distinct physical components: electrostatic (ΔEelstat), dispersion (ΔEdisp), Pauli repulsion (ΔEPauli), and orbital (ΔEorb) contributions. nih.gov This provides a deeper understanding of the forces driving the interaction. The stability in a biological environment can be estimated by including solvent effects, yielding the total energy in an aqueous phase (ΔEAq). nih.gov

Table 2: Calculated Interaction Energies for 3,4,7,8-Me4phen Intercalated with GC/CG Base Pairs

Energy Parameter Value (kcal/mol) Description
Interaction Energy (ΔEint) - Represents the direct interaction between the molecule and the DNA pocket. nih.gov
Solvent Penalty (ΔESolv) - The energy cost associated with desolvating the molecule and the DNA pocket. nih.gov

| Aqueous Phase Energy (ΔEAq) | -20.2 | The total interaction energy including solvent effects, indicating a stable complex. nih.gov |

Calculations performed at the B3LYP-D3/TZP level of theory for intercalation via the major groove. nih.gov

Modeling of Intermolecular Interactions

Understanding the non-covalent interactions between molecules is crucial for predicting their assembly into larger supramolecular structures. Computational modeling provides detailed insights into these forces. Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net

For a lead(II) complex of this compound, Hirshfeld analysis showed that van der Waals forces are a significant contributor to the crystal packing, with H···H contacts accounting for 33.1% of the surface. researchgate.net The study also identified π-π stacking interactions between the pyridine (B92270) rings of adjacent phenanthroline ligands, with intercentroid distances ranging from 3.724(9) Å to 3.921(9) Å, which help form a supramolecular framework. researchgate.net

In the context of its interaction with DNA, Non-Covalent Interaction (NCI) analysis is used to create a 3D representation of the weak interactions, such as π-π stacking and various types of hydrogen bonds, that stabilize the intercalated complex. nih.gov

Prediction of Spectroscopic Properties and Reactivity

Computational chemistry can predict various spectroscopic properties, and the results can be compared with experimental data for validation. For instance, theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemicalbook.com

Reactivity can also be gauged using parameters derived from DFT calculations. wuxibiology.com As mentioned previously, the HOMO-LUMO energy gap is a primary indicator of a molecule's reactivity. irjweb.com Other global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), provide further quantitative measures. irjweb.comresearchgate.net A "soft" molecule, characterized by a low chemical hardness value, is generally more reactive than a "hard" molecule. mdpi.com The high electrophilicity index calculated for a this compound complex suggests it is a favorable electron acceptor. researchgate.net These theoretical descriptors are invaluable for predicting how the molecule will behave in chemical reactions.

Advanced Applications of 3,4,7,8 Tetramethyl 1,10 Phenanthroline in Diverse Research Fields

Catalysis and Organometallic Chemistry

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a prominent ligand in catalysis and organometallic chemistry due to its robust metal-chelating properties. cymitquimica.comguidechem.com The four methyl groups on the phenanthroline core enhance its solubility in organic solvents and influence its electronic properties, which can affect its reactivity and interaction with metal ions. cymitquimica.com Its stability and capacity to form stable complexes with a variety of transition metals make it a valuable component in numerous chemical transformations. cymitquimica.com

Transition Metal-Catalyzed Processes

As a bidentate N-donor ligand, this compound readily coordinates with transition metals to form stable and catalytically active complexes. cymitquimica.comwikipedia.org It is frequently employed as a metal-chelating agent in processes catalyzed by transition metals. guidechem.comfishersci.ca The resulting complexes are utilized in a range of applications, from organic synthesis to the development of novel therapeutic agents.

Research has demonstrated its use in forming complexes with various metals, including:

Iridium (Ir): It is a key component in the synthesis of heteroleptic cationic Iridium(III) complexes, such as this compound-bis[2-(2',4'-difluorophenyl)pyridine]iridium(III) hexafluorophosphate. guidechem.comsigmaaldrich.comsigmaaldrich.com

Copper (Cu): The ligand is used to form dinuclear Copper(II) hypocrellin B complexes. guidechem.comfishersci.casigmaaldrich.com Additionally, a series of [Cu(L-dipeptide)(tmp)] complexes have been synthesized and studied for their cytotoxic activity. nih.gov

Zinc (Zn): It plays an important role in the formation of tetraaqua(this compound-kappa2N,N')zinc(II) thiosulfate (B1220275) complexes. guidechem.comfishersci.casigmaaldrich.com

Nickel (Ni): In one documented procedure, the compound is used as a ligand with a Nickel(II) bromide glyme complex (NiBr₂(glyme)) in a carbon-carbon bond-forming reaction. tcichemicals.com

Transition MetalComplex ExampleArea of Application
Iridium (Ir)Cationic Ir(III) complexes guidechem.comsigmaaldrich.comsigmaaldrich.comOrganic Synthesis, Materials Science
Copper (Cu)Dinuclear Cu(II) complexes guidechem.comfishersci.casigmaaldrich.comBioinorganic Chemistry, Catalysis
Zinc (Zn)Tetraaqua(TMPhen)zinc(II) complexes guidechem.comfishersci.casigmaaldrich.comCoordination Chemistry
Nickel (Ni)NiBr₂(glyme)(TMPhen) system tcichemicals.comCross-Coupling Reactions

Photocatalytic Reactions

The unique electronic structure of this compound and its metal complexes makes it suitable for applications in photocatalysis. The compound has demonstrated excellent performance in photocatalytic reactions, highlighting its potential in light-driven chemical transformations. medchemexpress.com Metal complexes involving phenanthroline derivatives can absorb light and transfer energy or electrons, initiating or accelerating chemical reactions. This property is crucial for developing sustainable and green chemical processes.

Ligand in Cross-Coupling Reactions (e.g., C-H activation, aryl halides with alcohols)

The utility of this compound extends to modern synthetic methodologies, particularly in cross-coupling reactions where it serves as a supporting ligand. It has been identified as a suitable ligand for C-H activation processes, a powerful strategy for streamlining the synthesis of complex organic molecules. sigmaaldrich.com

In a notable application, a metal- and light-free Minisci-type reaction for the direct C-H dicarbamoylation of phenanthrolines was developed. acs.org In this study, this compound was shown to be a highly effective substrate, providing an excellent quantitative yield of the desired product. acs.org This demonstrates the compound's utility in creating functionalized phenanthroline scaffolds, which are valuable in various fields. The broader class of phenanthroline derivatives has also been investigated in palladium-catalyzed C-C bond activation and oxidative C-H/C-H cross-coupling reactions, underscoring the importance of this ligand family in organic synthesis. rsc.orggoettingen-research-online.de

Reaction TypeRole of this compoundSignificance
C-H Activation sigmaaldrich.comSupporting LigandFacilitates direct functionalization of C-H bonds.
Direct C-H Dicarbamoylation acs.orgSubstrateAchieved excellent quantitative yield in a metal-free reaction.
General Cross-Coupling tcichemicals.comrsc.orgLigand for catalyst stabilizationEnhances catalytic efficiency and product yields.

Materials Science and Optoelectronics

In the realm of materials science, this compound is a valuable building block for creating advanced functional materials. Its rigid, planar structure and coordinating ability are leveraged to construct metal complexes with specific electronic and photophysical properties. cymitquimica.com

Organic Optoelectronic Devices

The compound has found significant applications in the field of organic optoelectronics. medchemexpress.com It is specifically classified as a material for Organic Light-Emitting Diodes (OLEDs), where it can be used as a ligand in emissive metal complexes or as a component in charge-transporting layers. ambeed.com The electronic properties imparted by the tetramethyl-phenanthroline ligand can influence the color, efficiency, and stability of OLED devices.

Ligands for Functional Metal Complexes in Materials

This compound serves as a versatile ligand for constructing functional metal complexes tailored for materials science applications. cymitquimica.comambeed.com The stability and defined geometry of its metal complexes are crucial for creating materials with predictable and reproducible properties.

An important application is its use in synthesizing heteroleptic cationic Iridium(III) complexes. guidechem.comfishersci.ca These types of iridium complexes are well-known for their phosphorescent properties and are widely used as emitters in OLED technology. The specific substitution pattern of the this compound ligand can modulate the emission wavelength and quantum efficiency of the resulting iridium complex. The formation of stable complexes with other metals like copper and zinc also opens avenues for creating new materials with interesting magnetic, optical, or electronic characteristics. guidechem.comsigmaaldrich.com

Metal ComplexRelevance in Materials Science
Iridium(III) Complexes guidechem.comfishersci.caUsed as phosphorescent emitters in OLEDs and sensors.
Copper(II) Complexes guidechem.comnih.govPotential applications in molecular magnetism and catalysis.
Zinc(II) Complexes guidechem.comExplored for applications in fluorescence and as structural components in coordination polymers.

Aggregation-Induced Emission (AIE) Materials

The field of materials science has seen a significant rise in the development of luminogens with aggregation-induced emission (AIE) properties—a phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cn While this compound itself is not a classical AIE luminogen (AIEgen), its rigid and planar heterocyclic structure makes it an excellent building block for constructing more complex systems, particularly metal-organic complexes, that exhibit AIE or the related phenomenon of aggregation-induced phosphorescence (AIP). unibo.itrsc.org

The core principle of AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced emission. magtech.com.cn The rigid structure of the this compound ligand is advantageous in this context. When incorporated into metal complexes, such as those with Copper(I), the ligand's rigidity can help control the geometry and suppress vibrational and rotational motions that typically quench luminescence in solution. unibo.it

Research into dinuclear copper(I) complexes incorporating phenanthroline derivatives has shown that these compounds can be nearly non-emissive in solution but become strongly phosphorescent in the solid state or when aggregated in poor solvents. unibo.it This AIP effect is attributed to the restriction of molecular motion and a clear dependency of the solid-state structure on the emission properties. unibo.it Given its structural characteristics, this compound serves as a promising ligand for the design of novel metal complexes with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, leveraging the principles of aggregation-induced emission.

Biological and Medicinal Research

This compound is a powerful bidentate chelating agent, a property central to its application in biological and medicinal research. chemimpex.comsigmaaldrich.com Its two nitrogen atoms are perfectly positioned to form stable, five-membered rings with various transition metal ions. researchgate.net This strong binding affinity and selectivity are widely utilized in biochemistry to study the role of metal ions in biological systems. chemimpex.com

The compound is frequently employed in research involving metalloproteins and enzyme activity, where it aids in understanding the intricate interactions of metal ions within these systems. chemimpex.com By forming stable complexes with metals like zinc(II) and copper(II), this compound can be used to probe the structure and function of metal-containing enzymes. sigmaaldrich.comsigmaaldrich.com For instance, 1,10-phenanthroline (B135089) is known to inhibit metallopeptidases by chelating and removing the metal ion essential for catalytic activity, resulting in an inactive apoenzyme. researchgate.net This characteristic allows researchers to investigate the specific roles of metal cofactors in enzymatic reactions and to modulate their activity for therapeutic or research purposes.

The development of metal-based coordination compounds as anticancer agents is a rapidly advancing field, offering alternatives to traditional platinum-based drugs. nih.gov Coordination complexes of copper, in particular, are emerging as an attractive class of compounds for cancer treatment. nih.gov this compound has proven to be a highly effective ligand in this area, significantly enhancing the cytotoxic potential of metal complexes.

A notable area of research involves a series of ternary copper(II) complexes formulated as [Cu(L-dipeptide)(tmp)], where 'tmp' represents this compound. nih.govnih.gov These complexes have demonstrated high cytotoxicity compared to both the analogous complexes using unsubstituted phenanthroline and the widely used anticancer drug cisplatin (B142131). nih.gov The mechanism of action for phenanthroline-copper complexes is multifaceted, with studies suggesting they can act as potent and selective proteasome inhibitors, leading to the induction of apoptosis in tumor cells. researchgate.net The enhanced lipophilicity and structural features conferred by the tetramethyl-phenanthroline ligand make these complexes promising candidates for further in vivo studies, particularly for aggressive tumors that lack curative pharmacological treatments. nih.gov

The anticancer potential of complexes containing this compound has been evaluated against a variety of human cancer cell lines. Research has shown that copper(II) complexes incorporating this ligand exhibit significant cytotoxic effects.

For example, a series of [Cu(L-dipeptide)(tmp)] complexes were assessed for their activity against a panel of cancer cell lines and were found to be highly cytotoxic. nih.gov Another study on antimicrobial copper(II) complexes, including Cu(TMP)(dach)2, reported inhibitory concentrations (IC₅₀) in the low micromolar range (~2-2.5µM) against renal cells. nih.gov In contrast, a study on platinum(II) complexes found that the derivative containing this compound was inactive against the L1210 Murine leukaemia cell line, with an IC₅₀ value over 50 µM, highlighting the crucial role of the central metal ion in the biological activity of the complex. nih.gov

The table below summarizes the findings from cytotoxicity assays involving [Cu(L-dipeptide)(tmp)] complexes. nih.gov

Cell LineCell TypeFinding
MDA-MB-231 Human Breast Adenocarcinoma (Triple Negative)Highly Cytotoxic
MCF-7 Human Breast AdenocarcinomaHighly Cytotoxic
SK-BR-3 Human Breast AdenocarcinomaHighly Cytotoxic
A549 Human Lung CarcinomaHighly Cytotoxic
A2780cis Cisplatin-Resistant Human Ovarian CarcinomaHighly Cytotoxic
MRC-5 Non-tumoral Human Lung FibroblastLess toxic than to cancer cells
MCF-10A Non-tumoral Human Breast EpithelialLess toxic than to cancer cells

Data sourced from a study on [Cu(L-dipeptide)(tmp)] complexes, which found them to be significantly more cytotoxic than cisplatin across the tested cancer cell lines. nih.gov

A primary mechanism by which many metal-based antineoplastic agents exert their cytotoxic effects is through interaction with DNA. Complexes containing this compound are no exception, with research indicating a preferential binding mode. While some smaller planar molecules intercalate between DNA base pairs, evidence suggests that the steric bulk of the methyl groups on the this compound ligand influences its interaction with the DNA double helix.

Studies on [Cu(L-dipeptide)(tmp)] complexes suggest that their binding to DNA occurs within the DNA's major groove. nih.gov This mode of interaction is distinct from classical intercalation, where a planar molecule inserts itself between the base pairs. The preference for major groove binding is supported by computational studies on various methylated phenanthroline derivatives. mdpi.comrsc.org These analyses indicate that the 3,4,7,8-tetramethyl-phenanthroline ligand establishes more favorable CH/π interactions when binding via the major groove compared to the minor groove. mdpi.comresearchgate.net This interaction can inhibit DNA replication or trigger cleavage, ultimately leading to cancer cell death. mdpi.com The specific mode of DNA binding is a critical factor in the efficacy and mechanism of action of these potential chemotherapeutic agents. libretexts.org

The unique chemical properties of this compound make it a valuable component in the development of sophisticated biosensors. medchemexpress.com Its utility stems from its excellent performance as a ligand in fluorescent probes and for electrochemical detection. chemimpex.commedchemexpress.com

In the context of biosensors, this compound acts as a recognition element, selectively chelating with target metal ions. This binding event can be designed to produce a measurable signal. For instance, in electrochemical sensors, the formation of a stable complex between this compound and a metal ion can alter the electrochemical properties of the system, allowing for sensitive and accurate quantification of the metal. chemimpex.com Similarly, it can be incorporated into fluorescent probes. The chelation of a specific ion can lead to a significant change in the fluorescence intensity (either "turn-on" or "turn-off"), providing a clear optical signal for the presence of the target analyte. These characteristics have led to its wide application in chemistry and life sciences research for the detection of trace metals and other analytes in biological and environmental samples. chemimpex.commedchemexpress.com

Antineoplastic Agent Development and Cancer Treatment Studies

Analytical Chemistry and Sensing

In the field of analytical chemistry, TMPhen is primarily utilized as a ligand to create metal complexes with specific and enhanced functionalities. These complexes form the basis for a variety of sensing platforms designed for the detection and quantification of a wide range of analytes.

The strong chelating nature of this compound allows it to form stable complexes with numerous transition metals, including iridium(III), zinc(II), and copper(II). guidechem.comsigmaaldrich.com This property is exploited in electrochemical sensors, where the formation of a metal-TMPhen complex can enhance the sensitivity and accuracy of metal ion detection. acs.org The electronic properties of these complexes, which are crucial for electrochemical applications, can be systematically modified. For instance, in related iridium(III) complexes containing substituted phenanthroline ligands, the oxidation potentials are influenced by the electron-accepting or -donating nature of the ligands. This tunability is a key factor in designing electrochemical sensors for specific target analytes. mdpi.com

Complex TypeMetal IonApplication Principle
Iridium(III) ComplexesIr(III)The TMPhen ligand modifies the redox potential of the metal center, allowing for electrochemical sensing applications.
Zinc(II) ComplexesZn(II)Formation of stable complexes like tetraaqua(this compound-kappa2N,N′)zinc(II) thiosulfate, useful in analytical methods. sigmaaldrich.com
Copper(II) ComplexesCu(II)Forms dinuclear complexes that can be used for electrochemical detection of specific analytes. sigmaaldrich.com

Metal complexes incorporating TMPhen and its derivatives are actively researched for their use as fluorescent probes. The fluorescence properties of these complexes, such as quantum yield and excited-state lifetime, are highly dependent on the geometry and steric strain around the central metal ion. Research on sterically hindered copper(I) complexes with ligands similar to TMPhen, such as 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline, has shown that increased steric strain can lead to higher fluorescence quantum yields. acs.org This principle is central to the design of "turn-on" fluorescent sensors, where the binding of an analyte to the complex restricts structural changes in the excited state, thereby reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity. acs.orgnih.gov

Compound/ComplexAnalyteSensing MechanismKey Finding
[Cu(dsbtmp)₂]⁺(Self-fluorescence)Metal-to-Ligand Charge Transfer (MLCT)Exhibits a fluorescence quantum yield of 6.3% in dichloromethane (B109758) due to steric hindrance. acs.org
Coppersensor-1 (CS1)Cu⁺Turn-on FluorescenceA BODIPY-based sensor that shows a 10-fold increase in fluorescence upon binding Cu⁺. researchgate.net
Coppersensor 790 (CS790)Labile Copper PoolsPhotoinduced Electron Transfer (PET)A near-infrared cyanine (B1664457) dye-based sensor for in vivo imaging of copper in mice. nih.gov

Electrochemiluminescence (ECL) is a highly sensitive detection technique that involves the generation of light from electrochemically produced species. Iridium(III) complexes are particularly well-suited for ECL applications due to their favorable photophysical and electrochemical properties. researchgate.net Research has demonstrated that iridium(III) complexes featuring phenanthroline-based ligands can function as effective ECL probes for metal cations. nih.gov

In one study, an iridium(III) complex with an azacrown ether appended phenanthroline ligand was developed as an ECL sensor. nih.gov The sensing mechanism relies on the fact that the phenanthroline ligand constitutes the Lowest Unoccupied Molecular Orbital (LUMO) of the complex. When a target metal ion like Ba²⁺ or Ag⁺ binds to the azacrown ether, it modulates the electronic properties of the ligand. During the ECL process, the iridium complex remains coordinated to the target ion in its light-emitting excited state, resulting in a significant enhancement of the ECL signal and a shift in the emission wavelength, allowing for sensitive detection. nih.gov

Complex TypeTarget AnalyteCoreactantResult
Iridium(III) azacrown ether phenanthroline hybridBa²⁺, Ag⁺Tri-n-propylamine9-fold ECL intensity enhancement and a red shift in emission wavelength upon ion binding. nih.gov

A notable advanced application of TMPhen is in Photoluminescence-Following Electron-Transfer (PFET) systems. This technique utilizes a stable, oxidized metal complex as a reagent that can accept an electron from a target analyte. The electron transfer reduces the metal complex to its luminescent state, and the resulting photoluminescence is measured to quantify the analyte.

A stable osmium(III) complex, [Os(tmphen)₃]³⁺, has been developed as a PFET reagent for the detection of acetaminophen (B1664979). researchgate.netrsc.org In this system, the highly oxidizing but non-luminescent Os(III) complex reacts with acetaminophen, which donates an electron. This reduces the osmium center to Os(II), forming the highly luminescent [Os(tmphen)₃]²⁺ complex. The intensity of the subsequent photoluminescence is directly proportional to the concentration of acetaminophen in the sample. researchgate.net This method has proven effective for quantifying acetaminophen in complex matrices like urine and in commercial pharmaceutical products. researchgate.netrsc.org

PFET System ComponentAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Application
[Os(tmphen)₃]³⁺Acetaminophen1.5 µg L⁻¹30.2 µg L⁻¹Urine and pharmaceutical formulations. researchgate.net

Supramolecular Interactions Involving 3,4,7,8 Tetramethyl 1,10 Phenanthroline

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The hydrophobic cavity and electron-rich portals of cucurbiturils make them effective hosts for various guest molecules, including aromatic cations. Research has explored the interaction between cucurbit researchgate.neturil (Q researchgate.net) as a host and the protonated form of 3,4,7,8-tetramethyl-1,10-phenanthroline as a guest. ingentaconnect.com

Studies utilizing ¹H NMR spectroscopy have revealed the formation of inclusion complexes between these two molecules. ingentaconnect.com Interestingly, the results indicated the presence of two distinct inclusion orientation isomer complexes. ingentaconnect.com To better understand this observation, quantum chemistry calculations (ab initio and Density Functional Theory) were performed on the inclusion complexes of Q researchgate.net with both protonated and free this compound. ingentaconnect.com

The energy calculations from these theoretical studies showed that an "anti-" orientation was the predominant structure in 1:2 complexes of the Q researchgate.net host and the guest molecule. ingentaconnect.com A significant finding from this research is that the inclusion complexes are stabilized by the protonation of the this compound guest. ingentaconnect.com The influence of pH was also investigated using electronic absorption spectroscopy, which further corroborated the results from the theoretical calculations. ingentaconnect.com

Intermolecular Hydrogen Bonding and Stacking Interactions in Solid State

In the solid state, the arrangement of molecules within a crystal lattice is governed by a network of intermolecular forces. For derivatives of this compound, hydrogen bonding and π–π stacking are crucial interactions that dictate the final supramolecular architecture.

The crystal structure of Tris(3,4,7,8-tetramethyl-1,10-phenanthrolin-1-ium) hexacyanidocobaltate(III) pentahydrate provides a clear example of these interactions. nih.gov In this compound, the cations and anions are linked through a variety of hydrogen bonds, including O—H⋯O, O—H⋯N, N—H⋯O, and N—H⋯N interactions. nih.gov These bonds, along with van der Waals forces, create a comprehensive three-dimensional supramolecular network. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of the 3,4,7,8-tetramethyl-1,10-phenanthrolin-1-ium cations are a significant feature of the crystal packing. nih.gov These interactions are characterized by the close approach of the planar phenanthroline systems, with measured distances between the centroids of the aromatic rings. In the aforementioned structure, these centroid-to-centroid distances were found to range from 3.523 Å to 4.099 Å. nih.gov Similarly, π-π interactions have been observed in other structures, such as a lead(II) coordination polymer where intercentroid distances between pyridine (B92270) rings of the phenanthroline ligand were measured at 3.724 Å, 3.813 Å, and 3.921 Å. researchgate.net

Table 1: Selected π–π Stacking Interaction Distances in a Crystal Containing 3,4,7,8-Tetramethyl-1,10-phenanthrolin-1-ium Cations
Interaction TypeMeasured Distance (Centroid-to-Centroid)Reference
π–π Stacking3.523(2) Å – 4.099(2) Å nih.gov

These combined interactions of hydrogen bonding and π–π stacking are fundamental in stabilizing the solid-state structure, influencing properties such as solubility and thermal stability.

Future Research Directions and Emerging Applications of 3,4,7,8 Tetramethyl 1,10 Phenanthroline

Development of Novel Derivatizations for Enhanced Properties

While the core TMPhen structure offers inherent advantages, its functionalization is a key avenue for tuning its steric and electronic properties for specific applications. A promising future direction lies in the direct C-H functionalization of the phenanthroline backbone, a method that avoids lengthy synthetic routes that often start from pre-functionalized precursors.

Recent research has demonstrated a metal- and light-free direct C-H dicarbamoylation of 3,4,7,8-tetramethyl-1,10-phenanthroline. This method allows for the direct installation of primary, secondary, and tertiary amide functionalities onto the phenanthroline scaffold. Such derivatizations are significant as carbamoylated phenanthrolines have been investigated for applications ranging from selective actinide separation in nuclear waste management to the development of G-quadruplex ligands with anti-tumor properties. The electron-rich nature of TMPhen facilitates this type of electrophilic aromatic substitution, often providing excellent yields.

Future work in this area will likely focus on expanding the portfolio of functional groups that can be directly attached to the TMPhen core. This could include the introduction of fluorophores for sensing applications, reactive groups for covalent attachment to biomolecules, or chiral auxiliaries to induce stereoselectivity in metal-catalyzed reactions. The development of these novel derivatives will be crucial for enhancing the solubility, photophysical properties, and biological activity of TMPhen-based systems.

Exploration of New Metal Complexes with Unique Reactivity

The coordination chemistry of this compound is a rich field for future exploration, with the potential to yield novel metal complexes exhibiting unique reactivity and catalytic activity. The bulky methyl groups of TMPhen can create a specific coordination environment around a metal center, influencing its geometry, electronic structure, and ultimately, its reactivity.

Catalysis: Copper complexes of TMPhen have shown promise in catalysis. The use of TMPhen as a ligand has been reported to improve copper-catalyzed nucleophilic substitution and cross-coupling reactions. chim.it For instance, it has been shown to be an effective ligand in the copper-catalyzed cross-coupling of aryl iodides and bromides with alcohols. chim.it Future research will likely explore the application of TMPhen-metal complexes in a broader range of catalytic transformations, including asymmetric catalysis, where the steric bulk of the ligand could be leveraged to control enantioselectivity. The development of well-defined TMPhen complexes of other transition metals, such as nickel, palladium, and iridium, is also a promising avenue for discovering new catalytic activities. sigmaaldrich.com

Biological Activity: Metal complexes of TMPhen are also being investigated for their potential biological applications. For example, a series of copper(II)-L-dipeptide complexes with TMPhen have been synthesized and characterized. nih.gov These complexes have demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells. nih.gov Studies on their interaction with DNA suggest that they bind to the major groove. nih.gov The enhanced lipophilicity conferred by the methyl groups on the phenanthroline ring is thought to contribute to their biological activity. otago.ac.nz

Furthermore, ruthenium(II) complexes of TMPhen have been identified as chiral probes for DNA. pnas.orgcaltech.edu Specifically, the lambda-enantiomer of tris(this compound)ruthenium(II) has been shown to bind selectively to A-form DNA helices and can be photoactivated to cleave the DNA strand, preferentially at guanine (B1146940) residues. pnas.orgcaltech.edu This opens up possibilities for developing sequence- and conformation-specific DNA targeting agents.

Future research in this area will likely focus on:

Synthesizing and characterizing new TMPhen complexes with a wider range of transition metals.

Screening these complexes for catalytic activity in various organic transformations.

Investigating the mechanism of action of biologically active TMPhen-metal complexes to design more potent and selective therapeutic agents.

Exploring the photophysical and photochemical properties of these complexes for applications in photodynamic therapy and photocatalysis. rsc.orgresearchgate.net

Table 1: Examples of this compound Metal Complexes and Their Studied Applications

MetalOther LigandsApplication AreaResearch Finding
Copper(II)L-dipeptidesAnticancer AgentsHigh cytotoxicity against cancer cell lines; interacts with the major groove of DNA. nih.gov
Ruthenium(II)-DNA ProbesChiral complex acts as a conformation-specific probe for A-DNA, capable of photo-induced DNA cleavage. pnas.orgcaltech.edu
Copper(I)-CatalysisEffective ligand for copper-catalyzed cross-coupling reactions of aryl halides with alcohols. chim.it
Platinum(II)ethylenediamineBiological ActivityInvestigated for its relationship between molecular structure and biological activity, including DNA binding. nih.gov
Zinc(II)peroxodisulfateStructural ChemistryForms a topologically similar but geometrically distinct complex compared to other phenanthroline derivatives. nih.gov
Cadmium(II)peroxodisulfateStructural ChemistryForms a topologically similar but geometrically distinct complex compared to other phenanthroline derivatives. nih.gov
Iridium(III)2-(2',4'-difluorophenyl)pyridineSynthesisUsed in the synthesis of heteroleptic cationic iridium(III) complexes. sigmaaldrich.comguidechem.comfishersci.ca

Advanced Applications in Bioimaging and Diagnostics

The unique photophysical properties of metal complexes, particularly those of ruthenium and other transition metals, make TMPhen a promising scaffold for the development of advanced bioimaging agents and diagnostic tools. nih.gov The core concept involves coupling the TMPhen ligand, often as part of a metal complex, to a targeting moiety or designing the complex to have environmentally sensitive fluorescence.

Ruthenium(II) complexes containing phenanthroline derivatives are well-known for their applications in cellular imaging due to their strong luminescence and photostability. researchgate.net The work on tris(this compound)ruthenium(II) as a probe for A-DNA is a prime example of its potential in diagnostics. pnas.orgcaltech.edu By targeting specific DNA conformations that may be prevalent in certain cellular states or associated with particular diseases, such probes could be used to visualize and identify pathological conditions at the molecular level.

Future research is expected to focus on designing TMPhen-based probes with enhanced capabilities, such as:

Targeted Bioimaging: Functionalizing TMPhen or its metal complexes with biomolecules (e.g., peptides, antibodies) that can direct them to specific cells, tissues, or subcellular organelles.

Fluorescent Sensors: Developing TMPhen-based metal complexes whose fluorescence is "turned on" or "turned off" in the presence of specific metal ions, reactive oxygen species, or other biologically relevant analytes. semanticscholar.orgnih.gov The design of such chemosensors is an active area of research for phenanthroline derivatives.

Theranostics: Creating multifunctional TMPhen-metal complexes that combine diagnostic imaging capabilities with therapeutic action. For instance, a complex that localizes in a tumor cell and can be visualized via its fluorescence could also be activated by light to induce cell death, as in photodynamic therapy. mdpi.com

The development of such sophisticated molecular tools will require a multidisciplinary approach, combining synthetic chemistry, photophysics, and cell biology.

Computational Design and Predictive Modeling of this compound Systems

Computational chemistry offers powerful tools for understanding the properties of TMPhen and its derivatives and for guiding the design of new systems with desired functionalities. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for predicting the electronic structure, stability, and photophysical properties of TMPhen-metal complexes.

Recent studies have employed these methods to investigate the excited-state dynamics of phenanthroline-containing metal complexes, providing insights into their luminescence and photochemical reactivity. chemrxiv.org For example, computational screening can be used to predict the ligand-field splitting and potential for phosphorescence in new TMPhen-based complexes.

Molecular dynamics (MD) simulations are another key computational tool, allowing for the study of the dynamic behavior of TMPhen systems in complex environments, such as in solution or interacting with biomolecules. nih.gov For instance, MD simulations have been used to study the binding of platinum-phenanthroline complexes to the amyloid-β peptide, which is implicated in Alzheimer's disease. semanticscholar.org Such simulations can provide detailed insights into the binding modes and the conformational changes induced in the biomolecule upon complexation.

Future research in this area will likely involve:

High-Throughput Screening: Using computational methods to rapidly screen virtual libraries of TMPhen derivatives and their metal complexes to identify candidates with promising properties for specific applications.

Mechanistic Studies: Employing quantum mechanical calculations to elucidate the mechanisms of catalytic reactions involving TMPhen-metal complexes.

Predictive Modeling of Bio-interactions: Using a combination of molecular docking and MD simulations to predict the binding affinity and mode of interaction of TMPhen-based compounds with biological targets like DNA, proteins, and enzymes. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of TMPhen derivatives with their biological activity, such as cytotoxicity or antimalarial properties, to guide the design of more potent compounds. ugm.ac.id

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new and improved this compound-based systems for a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for characterizing the purity and structural integrity of TMPhen in synthetic chemistry workflows?

  • Methodological Answer : TMPhen purity is typically assessed via melting point analysis (277–280°C ), HPLC with UV detection (retention time and spectral matching against standards) , and 1H^1H-NMR to confirm methyl group positions and aromatic proton environments . For structural validation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated in proton-transfer complexes where TMPhen adopts planar geometries with π-π stacking (centroid distances: ~3.47 Å) .

Q. How does TMPhen’s solubility profile influence its utility in coordination chemistry?

  • Methodological Answer : TMPhen is sparingly soluble in water but dissolves in polar organic solvents (e.g., 95% ethanol at 50 mg/mL ). This limits aqueous-phase applications but makes it ideal for non-aqueous coordination chemistry. For example, in acetonitrile, TMPhen forms stable complexes with Fe(II)/Fe(III), enabling electron transfer studies via NMR line-broadening . Solvent choice must balance ligand solubility with metal ion compatibility.

Q. What safety protocols are critical when handling TMPhen in laboratory settings?

  • Methodological Answer : TMPhen is a flammable solid (storage code: 11) and may irritate eyes/skin . Use N95 respirators, nitrile gloves, and fume hoods during synthesis. Avoid oxidizers due to thermal instability . Waste disposal requires testing for hazardous byproducts (e.g., nitrate salts from proton-transfer reactions) .

Advanced Research Questions

Q. How can steric effects of TMPhen’s methyl groups be leveraged to control supramolecular assembly in metal-organic frameworks (MOFs)?

  • Methodological Answer : The 3,4,7,8-tetramethyl substitution introduces steric hindrance, favoring head-to-head dimeric capsule formation in Cd(II)-calixarene systems (Fig. 19 in ). To design MOFs, vary co-ligands (e.g., carboxylates) and monitor steric clashes via SCXRD. Computational modeling (DFT) predicts packing angles and π-π interactions, validated experimentally by comparing simulated vs. observed centroid distances .

Q. What strategies resolve contradictory data on reaction yields in TMPhen-mediated Ullmann couplings?

  • Methodological Answer : Conflicting yields arise from competing bromo-iodo exchange pathways. Optimize ligand-to-metal ratios (e.g., CuI/Me4_4Phen at 1:2) and select electron-rich ligands to suppress side reactions. For example, TMPhen increases coupling yields to 61% in indole etherification by stabilizing Cu(I) intermediates . Kinetic studies (GC-MS monitoring) identify optimal temperatures (80–100°C) and solvent systems (tert-butanol) .

Q. How do TMPhen-based Cu(II) complexes achieve selective DNA binding for antimicrobial applications?

  • Methodological Answer : TMPhen’s planar structure intercalates DNA, while Cu(II) centers generate reactive oxygen species (ROS). Design complexes like [Cu(TMPhen)2_2Cl2_2] and validate binding via UV-vis hypochromicity and circular dichroism (CD). Antimicrobial efficacy correlates with ROS production, measured fluorometrically using DCFH-DA assays . Compare IC50_{50} values against Gram-positive bacteria (e.g., S. aureus) to assess selectivity .

Q. What mechanistic insights explain the ultrafast electron transfer rates in TMPhen-Fe(II/III) systems?

  • Methodological Answer : The electron transfer rate (k=1.7×107M1s1k = 1.7 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} at 25°C) is determined via NMR line-broadening in acetonitrile . Low activation energy (2kcal/mol2 \, \text{kcal/mol}) suggests outer-sphere mechanisms. Use Marcus theory to model reorganization energies, and validate with variable-temperature EPR to track spin-state changes during redox transitions .

Data Contradiction Analysis

Q. Why do TMPhen-Ru(II) complexes exhibit variable antitumor activity across cell lines?

  • Resolution : Differences stem from cellular uptake efficiency and ligand lability. For example, [Ru(TMPhen)3_3]2+^{2+} shows higher stability in serum than [Ru(acac)(TMPhen)2_2]+^+, enhancing accumulation in ascites tumors . Use ICP-MS to quantify intracellular metal content and confocal microscopy to track subcellular localization. Correlate with apoptosis assays (Annexin V/PI) to resolve discrepancies in cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.